molecular formula C17H11ClN2O2S B2385483 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide CAS No. 338777-56-3

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide

Cat. No.: B2385483
CAS No.: 338777-56-3
M. Wt: 342.8
InChI Key: ODCRBPBCKMMJMU-UHFFFAOYSA-N
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Description

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a chloro substituent, and a cyano-thienyl moiety. It is primarily used in various fields such as chemistry, biology, and medicine due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-naphthol with 2-bromoacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-cyano-2-thiophene in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and to handle the compound safely.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the naphthyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted naphthyl derivatives.

Scientific Research Applications

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-1-naphthyl)oxy]aniline
  • 2-[(4-chloro-1-naphthyl)oxy]-N-(2-thienyl)acetamide
  • 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-furyl)acetamide

Uniqueness

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-N-(3-cyanothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-14-5-6-15(13-4-2-1-3-12(13)14)22-10-16(21)20-17-11(9-19)7-8-23-17/h1-8H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCRBPBCKMMJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)NC3=C(C=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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